An In-depth Technical Guide to α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
An In-depth Technical Guide to α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a chiral fluorinated organic compound with significant potential in synthetic chemistry and drug discovery. Its unique structure, featuring a trifluoromethyl group and a methoxy group attached to the α-carbon of phenylacetonitrile, imparts distinct physicochemical properties that are of considerable interest in the development of novel therapeutics and chiral auxiliaries. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile, with a focus on experimental data and methodologies relevant to researchers in the field.
Chemical Structure and Identification
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a derivative of phenylacetonitrile with a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group substituted at the α-carbon. This substitution creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.
Table 1: Chemical Identification of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
| Identifier | Value |
| IUPAC Name | 2-methoxy-2-phenyl-3,3,3-trifluoropropanenitrile |
| CAS Number | 80866-87-1 |
| Molecular Formula | C₁₀H₈F₃NO |
| Molecular Weight | 215.17 g/mol |
| SMILES | COC(C#N)(C1=CC=CC=C1)C(F)(F)F |
| InChI Key | UBOJBAYKXZRZHI-UHFFFAOYSA-N |
Physicochemical Properties
The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule.[1] These characteristics are crucial in medicinal chemistry as they can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2]
Table 2: Physicochemical Data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
| Property | Value |
| Boiling Point | 76-82 °C |
| Density | 1.152 g/mL |
| Appearance | Colorless to pale yellow liquid/solid |
Synthesis
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target molecule.
Note: This represents a generalized synthetic strategy. The actual reaction conditions, reagents, and yields would require experimental optimization.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile.
Table 3: Spectroscopic Data for α-Methoxy-α-(trifluoromethyl)phenylacetonitrile
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methoxy protons, aromatic protons of the phenyl ring, and potentially complex splitting patterns due to the chiral center and fluorine coupling. |
| ¹³C NMR | Resonances for the nitrile carbon, the quaternary α-carbon, carbons of the phenyl ring, the methoxy carbon, and the trifluoromethyl carbon (likely showing a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |
| ATR-IR | Characteristic absorption bands for the nitrile (C≡N) stretch, C-O stretching of the methoxy group, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C stretching. |
Reactivity and Potential Applications
The reactivity of α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is dictated by its functional groups: the nitrile, the α-methoxy group, and the α-trifluoromethyl group.
5.1. Nitrile Group Transformations
The nitrile group can undergo a variety of transformations, providing a versatile handle for further synthetic modifications.
Caption: Key transformations of the nitrile functional group.
5.2. Role in Drug Discovery
The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][3] This group can improve metabolic stability, lipophilicity, and binding affinity.[2] While specific drug development projects involving α-Methoxy-α-(trifluoromethyl)phenylacetonitrile are not extensively documented, its structural motifs are present in various biologically active molecules.
The closely related compound, (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), is a well-known chiral derivatizing agent used to determine the enantiomeric purity and absolute configuration of alcohols and amines via NMR spectroscopy. This suggests that α-Methoxy-α-(trifluoromethyl)phenylacetonitrile could also be explored for similar applications in chiral separations or as a chiral building block in asymmetric synthesis.[4][5]
Potential logical workflow for its application in chiral analysis:
Caption: Logical flow for the use of the target molecule's hydrolysis product in chiral analysis.
Conclusion
α-Methoxy-α-(trifluoromethyl)phenylacetonitrile is a fascinating molecule with significant untapped potential. Its unique combination of functional groups makes it a valuable target for further research in synthetic methodology, medicinal chemistry, and materials science. The development of efficient and stereoselective synthetic routes to this compound will be crucial for unlocking its full range of applications. This guide provides a foundational understanding of its chemical nature and serves as a starting point for researchers interested in exploring this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
